Acetic acid--tetracosan-1-ol (1/1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

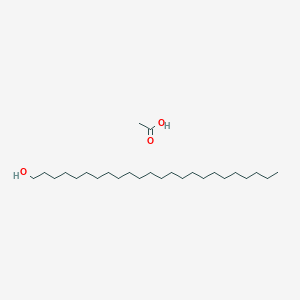

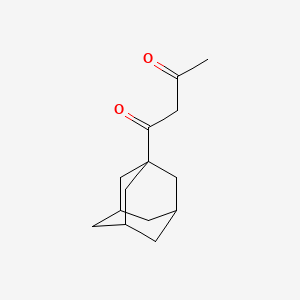

Acetic acid–tetracosan-1-ol (1/1) is a compound formed by the combination of acetic acid and 1-tetracosanol . 1-Tetracosanol, also known as lignoceryl alcohol, is a fatty alcohol containing 24 carbon atoms, usually derived from the fatty acid lignoceric acid .

Synthesis Analysis

The synthesis of an ester, which is what acetic acid–tetracosan-1-ol (1/1) would be classified as, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of 1-tetracosanol, the alcohol component of the compound, is a long chain of 24 carbon atoms with a hydroxyl group attached at one end . The acetic acid component consists of a methyl group attached to a carboxyl functional group .Chemical Reactions Analysis

The primary chemical reaction involved in the formation of acetic acid–tetracosan-1-ol (1/1) is likely an esterification reaction. This involves the reaction of an alcohol (in this case, 1-tetracosanol) with a carboxylic acid (acetic acid) in the presence of an acid catalyst .Physical And Chemical Properties Analysis

1-Tetracosanol has a molecular weight of 354.663 g/mol, a melting point of 75 °C, and a solubility in water of 0.001 g/L at 23 °C . Acetic acid has a molecular weight of 60.052 g/mol, a melting point of 16.6 °C, and is miscible with water .Applications De Recherche Scientifique

Physical-Chemical Properties of Chitosan in Acetic Acid Solutions

A viscometric study by Costa, Teixeira, Delpech, Souza, and Costa (2015) investigated the behavior of chitosan solutions in acetic acid/sodium acetate and acetic acid/sodium chloride mixtures. This study is pivotal in understanding the solvation and viscometric molar mass of chitosan, a biopolymer with extensive applications in biomedicine and biotechnology, in different acetic acid mixtures. The findings highlight how acetic acid's solvent properties influence chitosan's physical-chemical behaviors, offering insights into optimizing its applications in various fields (Costa et al., 2015).

Acetic Acid in the Synthesis of Biologically Active Molecules

The synthesis of biologically active molecules often involves acetic acid or its derivatives as key intermediates. For instance, Fengtian Wu, Ping Liu, Xiaowei Ma, Jianwei Xie, and B. Dai (2013) highlighted the use of tetrazole-1-acetic acid as an effective ligand in copper-catalyzed N-arylation of imidazoles with aryl iodides. This method demonstrates acetic acid derivatives' role in facilitating chemical reactions under mild conditions, contributing to the efficient synthesis of N-arylated products widely used in pharmaceuticals and agrochemicals (Wu et al., 2013).

Acetic Acid's Role in Material Science

Acetic acid also finds applications in material science, particularly in the modification and synthesis of polymers. Kamide, Terakawa, and Miyazaki (1979) conducted a viscometric and light-scattering determination of dilute solution properties of cellulose diacetate in solvents like acetone and tetrahydrofuran. Their research provides valuable data on how acetic acid derivatives interact with cellulose, influencing its properties and applications in producing materials like films, fibers, and plastics (Kamide et al., 1979).

Environmental and Industrial Applications

In environmental and industrial contexts, acetic acid's efficacy in catalyzing reactions is leveraged for cleaner production processes. Pecha, Arauzo, and García-Pérez (2015) explored the impact of acetic acid impregnation on the pyrolysis of Douglas fir wood, aiming to enhance levoglucosan yield. Their study underscores acetic acid's potential in improving the efficiency of biomass conversion processes, pivotal for renewable energy and sustainable chemical production (Pecha et al., 2015).

Fermentation and Biotechnology

In biotechnology, acetic acid plays a crucial role in fermentation processes. Pirahmadi, Mobasher, Montazeri-Najafabady, Amini, and Ghasemi (2012) optimized the fermentation conditions for acetic acid production by Gluconobacter xylinus. Their research highlights the importance of acetic acid in industrial fermentation, demonstrating its wide-ranging applications from food preservation to the synthesis of biodegradable plastics (Pirahmadi et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

1-Tetracosanol, acetate, also known as Acetic acid–tetracosan-1-ol (1/1), is a fatty alcohol containing 24 carbon atoms

Biochemical Pathways

Fatty alcohols like 1-tetracosanol are usually derived from the fatty acid lignoceric acid . They can participate in various metabolic processes, including energy production, lipid synthesis, and protein acetylation .

Propriétés

IUPAC Name |

acetic acid;tetracosan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25;1-2(3)4/h25H,2-24H2,1H3;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLWLOAEBBEREC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90838859 |

Source

|

| Record name | Acetic acid--tetracosan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90838859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

822-29-7 |

Source

|

| Record name | Acetic acid--tetracosan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90838859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid](/img/structure/B3156143.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea](/img/structure/B3156152.png)

![Dichloro[(S)-(-)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3156185.png)